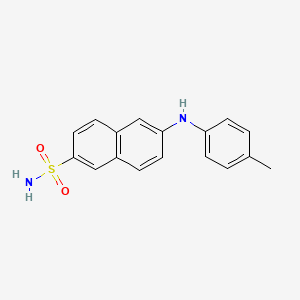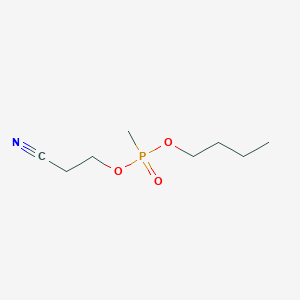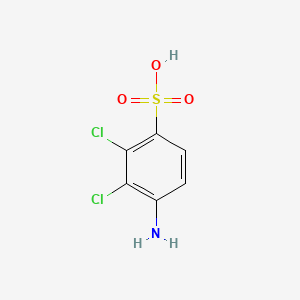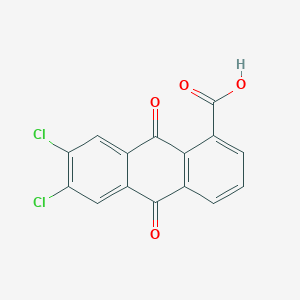
6-(4-Methylanilino)naphthalene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-Methylanilino)naphthalene-2-sulfonamide is a chemical compound known for its fluorescent properties. It is often used as a probe in various scientific applications due to its ability to label peptides and monitor conformational changes in molecular assemblies by measuring alterations in fluorescence intensity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methylanilino)naphthalene-2-sulfonamide typically involves the reaction of 6-(4-Methylanilino)naphthalene-2-sulfonyl chloride with ammonia or an amine. The reaction is carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maintain consistency and quality. The compound is then purified using techniques such as crystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
6-(4-Methylanilino)naphthalene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can participate in substitution reactions, where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and substituted derivatives of the original compound. These products have various applications in different fields of research .
Wissenschaftliche Forschungsanwendungen
6-(4-Methylanilino)naphthalene-2-sulfonamide is widely used in scientific research due to its unique properties:
Wirkmechanismus
The mechanism by which 6-(4-Methylanilino)naphthalene-2-sulfonamide exerts its effects involves its ability to bind to specific molecular targets and emit fluorescence upon excitation. The compound interacts with proteins and peptides, causing changes in their conformation, which can be detected through changes in fluorescence intensity. This property makes it a valuable tool for studying molecular interactions and dynamics .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(p-Toluidino)-2-naphthalenesulfonyl chloride: This compound is similar in structure and is also used as a fluorescent probe.
6-p-Toluidino-2-naphthalenesulfonic acid, potassium salt: Another similar compound used for measuring protein conformational changes.
Uniqueness
6-(4-Methylanilino)naphthalene-2-sulfonamide stands out due to its high fluorescence intensity and stability, making it particularly useful for long-term studies and applications requiring high sensitivity .
Eigenschaften
CAS-Nummer |
54944-43-3 |
|---|---|
Molekularformel |
C17H16N2O2S |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
6-(4-methylanilino)naphthalene-2-sulfonamide |
InChI |
InChI=1S/C17H16N2O2S/c1-12-2-6-15(7-3-12)19-16-8-4-14-11-17(22(18,20)21)9-5-13(14)10-16/h2-11,19H,1H3,(H2,18,20,21) |
InChI-Schlüssel |
JILMGSGBMAUUGB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NC2=CC3=C(C=C2)C=C(C=C3)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,5-Pyrrolidinedione, 3-methyl-3-[4-(2-methylpropoxy)phenyl]-](/img/structure/B14629742.png)
![9-[2-(ethenyloxy)ethyl]-9H-carbazole](/img/structure/B14629748.png)
![{2-[4-(Hydroxymethyl)-2H-1,3-dithiol-2-ylidene]-2H-1,3-dithiol-4-yl}methanol](/img/structure/B14629755.png)

![Acetic acid;[3-(4-methylpentyl)cyclohex-2-en-1-yl]methanol](/img/structure/B14629771.png)


![Acetamide, N-[(acetyloxy)phenylmethyl]-N-phenyl-](/img/structure/B14629791.png)
![Bis[(4-fluorophenyl)methyl]diselane](/img/structure/B14629799.png)
stannane](/img/structure/B14629820.png)


![{[(Benzyloxy)carbonyl]amino}(benzylsulfanyl)acetic acid](/img/structure/B14629829.png)
